molecular formula C17H26N2O3S B6716895 1-[(1-Methylsulfonylcyclobutyl)methyl]-3-(3-phenylbutan-2-yl)urea

1-[(1-Methylsulfonylcyclobutyl)methyl]-3-(3-phenylbutan-2-yl)urea

Cat. No.: B6716895
M. Wt: 338.5 g/mol
InChI Key: UITMQZVESMYADY-UHFFFAOYSA-N
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Description

1-[(1-Methylsulfonylcyclobutyl)methyl]-3-(3-phenylbutan-2-yl)urea is a synthetic organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a urea backbone with a 1-methylsulfonylcyclobutyl group and a 3-phenylbutan-2-yl group attached, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methylsulfonylcyclobutyl)methyl]-3-(3-phenylbutan-2-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1-Methylsulfonylcyclobutyl Intermediate: This step involves the reaction of cyclobutylmethyl chloride with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

    Preparation of the 3-Phenylbutan-2-yl Intermediate: This intermediate is synthesized by the alkylation of phenylacetonitrile with 1-bromo-3-chloropropane, followed by reduction of the nitrile group to the corresponding amine using a reducing agent like lithium aluminum hydride.

    Coupling of Intermediates: The final step involves the coupling of the two intermediates with urea in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more efficient reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methylsulfonylcyclobutyl)methyl]-3-(3-phenylbutan-2-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-[(1-Methylsulfonylcyclobutyl)methyl]-3-(3-phenylbutan-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(1-Methylsulfonylcyclobutyl)methyl]-3-(3-phenylbutan-2-yl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl and phenyl groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(1-Methylsulfonylcyclobutyl)methyl]-3-(3-phenylpropyl)urea: Similar structure but with a shorter alkyl chain.

    1-[(1-Methylsulfonylcyclobutyl)methyl]-3-(3-phenylbutyl)urea: Similar structure but with a different substitution pattern on the phenyl group.

Uniqueness

1-[(1-Methylsulfonylcyclobutyl)methyl]-3-(3-phenylbutan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(1-methylsulfonylcyclobutyl)methyl]-3-(3-phenylbutan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13(15-8-5-4-6-9-15)14(2)19-16(20)18-12-17(10-7-11-17)23(3,21)22/h4-6,8-9,13-14H,7,10-12H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITMQZVESMYADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C)NC(=O)NCC2(CCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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